molecular formula C18H21NO4 B14796063 (6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

Cat. No.: B14796063
M. Wt: 315.4 g/mol
InChI Key: YMNCVRSYJBNGLD-ABHNRTSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalotaxine can be synthesized through various methods. One notable synthetic route involves the oxidative ring-opening of a furan, followed by a transannular Mannich cyclization. This method builds the full cephalotaxine substructure in a single operation with a yield of 60% . Another approach involves the borohydride reduction of cephalotaxinone, which is prepared through a Mannich cyclization of an intermediate diketone .

Industrial Production Methods: Despite numerous synthetic efforts, commercial production of cephalotaxine is still largely dependent on extraction from plant sources, particularly Cephalotaxus harringtonii . This is due to the higher abundance of cephalotaxine in the plant compared to its synthetic counterparts.

Chemical Reactions Analysis

Types of Reactions: Cephalotaxine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidative metabolism of aromatic precursors leads to the formation of highly oxygenated cyclohexyl derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various cephalotaxine derivatives, such as homoharringtonine, which is synthesized through esterification of cephalotaxine .

Scientific Research Applications

Cephalotaxine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cephalotaxine is unique among its analogs due to its specific multicyclic structure and potent biological activity. Similar compounds include:

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol

InChI

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16?,17?,18-/m0/s1

InChI Key

YMNCVRSYJBNGLD-ABHNRTSZSA-N

Isomeric SMILES

COC1=C[C@]23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5

Canonical SMILES

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5

Origin of Product

United States

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